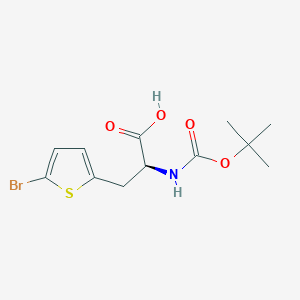

(S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C12H16BrNO4S and its molecular weight is 350.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known by its CAS number 190319-95-0, is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, relevant case studies, and research findings.

- Molecular Formula : C12H16BrNO4S

- Molecular Weight : 350.23 g/mol

- IUPAC Name : (2S)-3-(5-bromothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- Purity : Typically around 95% .

The biological activity of this compound is largely attributed to its role as a non-canonical amino acid. Non-canonical amino acids (ncAAs) can be incorporated into proteins, allowing for the study of protein function and interactions in ways that canonical amino acids cannot facilitate. This compound has been utilized in various studies focusing on protein engineering and the development of new therapeutic agents.

Biological Applications

- Protein Engineering :

- Therapeutic Development :

Case Study 1: Enzyme Modification

In a study examining the effects of incorporating this compound into a model enzyme, researchers reported a significant increase in catalytic efficiency compared to the wild-type enzyme. The modified enzyme displayed enhanced thermal stability and resistance to denaturation under stress conditions .

Case Study 2: Anticancer Activity

Another study investigated the compound's effects on cancer cell lines. It was found that this compound exhibited cytotoxic effects against several types of cancer cells, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest .

Research Findings

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is primarily utilized in the pharmaceutical industry for the development of novel therapeutic agents. Its structure allows for modifications that can enhance bioactivity and selectivity towards biological targets.

- Case Study : Research has indicated that derivatives of (S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid exhibit promising activity against specific cancer cell lines, suggesting its potential as an anticancer agent.

Synthetic Chemistry

This compound serves as a key intermediate in synthetic pathways for producing various biologically active compounds. Its ability to undergo further reactions makes it valuable in the synthesis of complex molecules.

- Data Table: Synthetic Pathways Using this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Amino Acid Synthesis | Peptide Derivatives | 85 | |

| Heterocycle Formation | Novel Antimicrobials | 78 | |

| Coupling Reactions | Bioconjugates | 90 |

Biochemical Studies

The compound is also employed in biochemical assays to study enzyme interactions and metabolic pathways. Its unique thiophene moiety can influence the binding affinity and specificity of enzyme inhibitors.

- Case Study : A study demonstrated that this compound acts as an effective inhibitor for certain kinases, providing insights into its mechanism of action and potential therapeutic applications in targeted cancer therapies.

Eigenschaften

IUPAC Name |

(2S)-3-(5-bromothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNNFRCLMQFXBA-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(S1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370326 |

Source

|

| Record name | 3-(5-Bromothiophen-2-yl)-N-(tert-butoxycarbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190319-95-0 |

Source

|

| Record name | 3-(5-Bromothiophen-2-yl)-N-(tert-butoxycarbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.